Ethyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
The compound “ethyl 2-(4-fluorophenyl)acetate” has a CAS Number: 587-88-2, a Molecular Weight of 182.19, and an InChI key of VMWJHHAOVXQCLE-UHFFFAOYSA-N .
Molecular Structure Analysis
The compound “4-Ethyl-2-[2-(4-fluorophenyl)-2-propanyl]quinoline” has a Molecular Formula of C20H20FN, an Average mass of 293.378 Da, and a Monoisotopic mass of 293.157990 Da .Physical And Chemical Properties Analysis
The compound “ethyl 2-(4-fluorophenyl)acetate” has a CAS Number: 587-88-2, a Molecular Weight of 182.19, and an InChI key of VMWJHHAOVXQCLE-UHFFFAOYSA-N .Scientific Research Applications
PPARα, -γ, and -δ Agonist
This compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Anticancer Activity
The compound has shown promising results in anticancer activity studies. It was tested for its anticancer activity and found to have an IC50 of 95.2 μg/mL against the HCT 116 cell line . This suggests that it could potentially be used in the treatment of certain types of cancer .
Synthesis of Biologically Active Benzofuran Derivatives
The compound can be used in the synthesis of biologically active benzofuran derivatives . Benzofuran derivatives have been shown to possess a wide range of biological activities, including antitumor and antiviral properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5/c1-2-29-21(27)14-30-19-5-3-4-18-17(19)10-11-25(22(18)28)13-20(26)24-12-15-6-8-16(23)9-7-15/h3-11H,2,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGOQXHEUCRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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